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  • Product: 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
  • CAS: 55619-44-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-(morpholine-4-sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the handling and analysis of this compound.

Section 1: Physicochemical Properties

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a distinct organic compound featuring both a sulfonamide and a morpholine moiety. A thorough understanding of its fundamental physicochemical properties is essential for its application in research and development.

Molecular Structure and Weight

The chemical structure of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide consists of a central benzene ring substituted with a morpholine-4-sulfonyl group and a sulfonamide group.

Chemical Formula: C₁₀H₁₄N₂O₅S₂

Based on its chemical formula, the molecular weight of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has been calculated.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₅S₂
Molecular Weight 306.36 g/mol

A key precursor in the synthesis of this compound is 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride, which has a registered CAS Number of 465514-13-0.

Section 2: Synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide can be logically achieved through the reaction of its sulfonyl chloride precursor with ammonia. This method is a well-established pathway for the formation of primary sulfonamides.[1][2]

Synthetic Pathway

The proposed synthesis involves the nucleophilic substitution of the chloride on the sulfonyl chloride group of 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride by ammonia.

Synthesis_Pathway Precursor 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride Product 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide Precursor->Product Nucleophilic Substitution Reagent Ammonia (NH3) Reagent->Product

Caption: Proposed synthetic route to 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns will be indicative of their substitution pattern. The protons of the sulfonamide NH₂ group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the carbons of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For sulfonamides, electrospray ionization (ESI) is a common technique. The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide would include:

  • N-H stretching vibrations of the sulfonamide group.

  • S=O stretching vibrations (asymmetric and symmetric) of the two sulfonyl groups.

  • C-N stretching vibrations of the morpholine ring.

  • Aromatic C=C stretching vibrations of the benzene ring.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following safety precautions are based on the safety data sheet for the precursor, 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride, and general knowledge of sulfonamides.

Hazard Identification

The precursor, 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride, is classified as a corrosive substance that can cause severe skin burns and eye damage. While the final sulfonamide product is expected to be less reactive, it should still be handled with care.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling and Storage
  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • After skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Conclusion

This technical guide provides a foundational understanding of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide, a compound of interest for researchers in drug discovery and development. By detailing its physicochemical properties, proposing a logical synthetic route, outlining key analytical characterization techniques, and emphasizing crucial safety and handling procedures, this document aims to facilitate further research and application of this molecule. The provided protocols and data, while based on established principles and related compounds, should be adapted and validated for specific experimental contexts.

References

  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. - Vaia. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

This technical guide provides an in-depth analysis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide , a specialized bis-sulfonamide derivative utilized as a structural probe in Carbonic Anhydrase (CA) research and a key...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide , a specialized bis-sulfonamide derivative utilized as a structural probe in Carbonic Anhydrase (CA) research and a key intermediate in the synthesis of MTH1 inhibitors.

Executive Summary

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide (Formula: C₁₀H₁₄N₂O₅S₂) is a para-substituted benzenesulfonamide characterized by a primary sulfonamide moiety (zinc-binding group) and a tertiary morpholinosulfonyl tail. This dual-functionality defines its role as a potent Carbonic Anhydrase Inhibitor (CAI) and a versatile synthetic scaffold.

In drug discovery, this compound serves two critical functions:

  • Pharmacological Probe: It acts as a tool compound to investigate isoform selectivity (specifically hCA II, IX, and XII) by exploiting the steric and physicochemical properties of the morpholine ring.

  • Synthetic Intermediate: It is a validated precursor for generating complex MTH1 inhibitors (e.g., via pyrimidine coupling) used in oncology to target cancer cell sanitization pathways.

Chemical Identity & Physicochemical Profiling[1]

Nomenclature & Structure[1][2][3][4]
  • IUPAC Name: 4-(morpholin-4-ylsulfonyl)benzenesulfonamide[1]

  • Common Aliases: 4-sulfamoyl-N-morpholinobenzenesulfonamide; 4-(morpholinosulfonyl)benzenesulfonamide.

  • SMILES: NS(=O)(=O)c1ccc(S(=O)(=O)N2CCOCC2)cc1

  • Molecular Formula: C₁₀H₁₄N₂O₅S₂

Physicochemical Properties Table
PropertyValueSignificance
Molecular Weight 306.36 g/mol Fragment-like, suitable for lead optimization.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; morpholine ring improves water solubility compared to dialkyl analogs.
TPSA ~110 ŲHigh polar surface area due to two sulfonyl groups; suggests moderate membrane permeability.
H-Bond Donors 2 (Primary Sulfonamide)Critical for Zn(II) coordination in CA active site.
H-Bond Acceptors 6Includes sulfonyl oxygens and morpholine oxygen.

Synthesis & Characterization

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide requires precise control to differentiate between the two sulfonyl groups. The preferred route utilizes 4-sulfamoylbenzenesulfonyl chloride to ensure regioselectivity.

Reaction Pathway (Graphviz)

SynthesisPathway cluster_conditions Conditions SM 4-Sulfamoylbenzenesulfonyl chloride (Electrophile) Intermediate Transition State (Tetrahedral) SM->Intermediate Nucleophilic Attack Reagent Morpholine (Nucleophile) Reagent->Intermediate Base TEA or Pyridine (Base) Base->Intermediate HCl Scavenging Product 4-(morpholine-4-sulfonyl) benzene-1-sulfonamide Intermediate->Product Elimination of Cl- Cond1 Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 h

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Detailed Synthetic Protocol

Objective: Synthesize 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide with >95% purity.

  • Preparation: Charge a round-bottom flask with 4-sulfamoylbenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add Triethylamine (TEA) (1.2 eq) as a proton scavenger.

  • Nucleophilic Attack: Dropwise add Morpholine (1.05 eq) dissolved in DCM over 15 minutes. The morpholine nitrogen attacks the sulfonyl chloride sulfur (more electrophilic than the sulfonamide sulfur).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash the organic layer with 1N HCl (to remove excess morpholine/TEA), then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield a white crystalline solid.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for morpholine peaks (3.0-3.6 ppm, multiplet, 8H) and para-substituted benzene doublets (~7.8-8.1 ppm). The primary sulfonamide protons (-SO₂NH₂) appear as a broad singlet around 7.6 ppm.

  • LCMS: [M+H]⁺ peak at 307.

Biological Mechanism of Action

Carbonic Anhydrase Inhibition

The primary pharmacological target of this compound is the Carbonic Anhydrase (CA) family (EC 4.2.1.1).[3][4]

  • Primary Sulfonamide Function: The unsubstituted sulfonamide group (-SO₂NH₂) is the "warhead." In the ionized form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This locks the enzyme in an inactive state.

  • Morpholine Tail Function: The 4-morpholinosulfonyl moiety extends towards the rim of the active site cavity.

    • Selectivity: The bulky morpholine ring induces steric clashes in isoforms with narrower active sites (e.g., CA I) while often retaining potency against CA II (glaucoma target) and CA IX/XII (tumor-associated isoforms).

    • Solubility: The ether oxygen in the morpholine ring provides a hydrogen bond acceptor, improving aqueous solubility compared to purely hydrophobic tails (e.g., toluene derivatives).

Mechanism Diagram (Graphviz)

CAMechanism Zn Zn(II) Ion (Catalytic Center) His His94/96/119 (Coordination) Zn->His Coordination Sulfonamide Primary Sulfonamide (-SO2NH-) Sulfonamide->Zn Metal Coordination (Inhibition) Benzene Benzene Scaffold (Spacer) Sulfonamide->Benzene Tail Morpholine Tail (Secondary Binding) Benzene->Tail ActiveSiteWall Enzyme Hydrophobic Pocket (Phe131, Val121) Tail->ActiveSiteWall Hydrophobic/H-Bond Interaction

Figure 2: Binding mode of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide within the Carbonic Anhydrase active site.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

This assay determines the inhibition constant (


) against specific CA isoforms.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Substrate: CO₂ saturated water.

    • Indicator: Phenol red (0.2 mM).

    • Enzyme: Recombinant hCA II or hCA IX.

  • Procedure:

    • Incubate the enzyme with the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).

    • Monitor the absorbance change at 557 nm (Phenol red transition) to measure the rate of acidification (CO₂ + H₂O → HCO₃⁻ + H⁺).

  • Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       and 
      
      
      
      .
Protocol B: Application as MTH1 Inhibitor Scaffold

As referenced in patent literature (WO2015187089), this sulfonamide serves as a fragment.

  • Coupling: The morpholine-sulfonamide scaffold is often linked to a pyrimidine diamine core.

  • Rationale: The sulfonamide moiety mimics the phosphate interactions of the natural substrate (8-oxo-dGTP) or interacts with the specific binding pocket of the MTH1 protein (MutT homolog 1), preventing the incorporation of oxidized nucleotides into DNA.

Structure-Activity Relationship (SAR) Insights

Why use the morpholine group specifically?

  • Metabolic Stability: The morpholine ring is metabolically robust compared to open-chain diethylamines, which are prone to N-dealkylation.

  • Linker Geometry: The sulfonyl group (-SO₂-) connecting the morpholine to the benzene ring introduces a "kink" (tetrahedral geometry), orienting the morpholine out of the plane of the benzene ring. This 3D geometry is crucial for fitting into the "tail" regions of enzymes like CA IX, which have specific steric requirements different from the cytosolic CA II.

  • Electronic Effects: The para-sulfonylmorpholine group is a strong electron-withdrawing group (EWG). This increases the acidity of the primary sulfonamide protons (

    
     drops), thereby enhancing the affinity for the Zn(II) ion at physiological pH.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Albrecht, B. K., et al. (2015). MTH1 inhibitors for treatment of inflammatory and autoimmune conditions. WO Patent 2015/187089 A1. Link

  • Nishimori, I., et al. (2007).[5] Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry Letters, 17(13), 3585-3594. Link

  • PubChem Database. Compound Summary: Benzenesulfonamide derivatives. National Center for Biotechnology Information. Link

Sources

Foundational

Structural Divergence and Functional Specialization: A Comparative Technical Analysis of Sulfanilamide and 4-(morpholinosulfonyl)benzenesulfonamide

Executive Summary This technical guide delineates the critical physicochemical and pharmacological distinctions between Sulfanilamide (SN) and 4-(morpholinosulfonyl)benzenesulfonamide (MSBS) . While both compounds share...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and pharmacological distinctions between Sulfanilamide (SN) and 4-(morpholinosulfonyl)benzenesulfonamide (MSBS) . While both compounds share a benzenesulfonamide scaffold, they represent a bifurcation in medicinal chemistry evolution. Sulfanilamide is the archetypal antibacterial antimetabolite , dependent on a free 4-amino group to mimic p-aminobenzoic acid (PABA). In contrast, MSBS is a benzene-1,4-disulfonamide derivative , functionally designed as a Carbonic Anhydrase Inhibitor (CAI) . The substitution of the 4-amino group with a morpholinosulfonyl moiety abolishes antibacterial activity but enhances specificity for zinc-metalloenzymes, illustrating the "Tail Approach" in rational drug design.

Part 1: Structural & Physicochemical Characterization

The functional divergence of these molecules is rooted in their substituent chemistry at the para position relative to the primary sulfonamide group.

Molecular Architecture
FeatureSulfanilamide (SN)4-(morpholinosulfonyl)benzenesulfonamide (MSBS)
IUPAC Name 4-aminobenzenesulfonamide4-(morpholine-4-sulfonyl)benzenesulfonamide
Core Scaffold BenzenesulfonamideBenzenesulfonamide
C4 Substituent Amino group (

)
Morpholinosulfonyl group (

)
Electronic Character Amphoteric (Basic amine, Acidic sulfonamide)Acidic (Primary sulfonamide), Neutral (Sulfonyl-morpholine)
Primary Target Dihydropteroate Synthase (DHPS)Carbonic Anhydrase (CA) Isoforms (e.g., hCA II, IX)
Lipophilicity (LogP) ~ -0.7 (Hydrophilic)~ 0.5 - 1.2 (Moderate Lipophilicity due to morpholine)
Zinc Binding Motif

(Primary)

(Primary)
Structural Criticality
  • The "Head" (Zinc Anchor): Both molecules possess the unsubstituted sulfonamide group (

    
    ). In MSBS, this group acts as a zinc-binding hook essential for inhibiting Carbonic Anhydrase.
    
  • The "Tail" (Selectivity Filter):

    • SN: The

      
       group is sterically small and electronically donating. It is essential for bioisosterism with the carboxylate group of PABA.
      
    • MSBS: The morpholinosulfonyl tail is bulky and hydrophobic. It extends out of the enzyme active site, interacting with hydrophobic and hydrophilic patches at the entrance of the Carbonic Anhydrase active site, a strategy used to gain isoform selectivity (e.g., targeting tumor-associated CA IX).

Part 2: Pharmacodynamics & Mechanism of Action

The structural alteration shifts the mechanism from bacterial folate disruption to mammalian pH regulation.

Sulfanilamide: Competitive Antimetabolite

Sulfanilamide acts as a prodrug surrogate for PABA. Bacterial Dihydropteroate Synthase (DHPS) cannot distinguish between the 4-amino group of SN and the 4-amino group of PABA.

  • Mechanism: SN condenses with hydroxymethyldihydropterin pyrophosphate.

  • Outcome: Formation of a "false metabolite" that cannot be converted to Dihydrofolate, halting DNA synthesis (Bacteriostatic).[1]

MSBS: Transition State Analogue (CA Inhibition)

MSBS functions as a classic non-competitive or mixed inhibitor of Carbonic Anhydrase.

  • Mechanism: The ionized nitrogen of the primary sulfonamide (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • The Morpholine Role: The morpholine ring does not bind the metal. Instead, it occupies the hydrophobic pocket, stabilizing the inhibitor-enzyme complex and preventing the hydration of

    
     to 
    
    
    
    .
Pathway Visualization (DOT Diagram)

MOA_Divergence Substrate Precursor Substrate SN Sulfanilamide (4-NH2) Target_Bac Bacterial DHPS (Folate Pathway) SN->Target_Bac Mimics PABA (Steric Fit) Target_CA Carbonic Anhydrase (Zn2+ Active Site) SN->Target_CA Weak Binding (No Tail Interaction) MSBS MSBS (4-Morpholinosulfonyl) MSBS->Target_Bac Steric Clash (Bulky Tail) MSBS->Target_CA Strong Binding (Zn Coordination + Hydrophobic Interaction) Outcome_Bac Inhibition of DNA Synthesis Target_Bac->Outcome_Bac Bacteriostatic Outcome_CA Inhibition of CO2 Hydration Target_CA->Outcome_CA pH Modulation

Figure 1: Mechanistic divergence driven by the C4-substituent. Sulfanilamide mimics PABA to inhibit bacterial growth, while MSBS utilizes the "Tail Approach" to inhibit Carbonic Anhydrase.

Part 3: Synthetic Protocols

The synthesis of MSBS requires a divergent pathway from SN. While SN is synthesized via the acetylation of aniline, MSBS is best synthesized via chlorosulfonation chemistry starting from benzene-1,4-disulfonyl derivatives.

Synthesis of 4-(morpholinosulfonyl)benzenesulfonamide

Rationale: Direct chlorosulfonation of benzenesulfonamide is difficult due to deactivation. The preferred route utilizes Benzene-1,4-disulfonyl chloride as the electrophilic scaffold.

Reagents
  • Benzene-1,4-disulfonyl chloride (Commercial or synthesized from sulfanilic acid).

  • Morpholine (Nucleophile 1).

  • Ammonium Hydroxide (

    
    ) or Ammonia gas (Nucleophile 2).
    
  • Solvent: Acetone or THF.

Step-by-Step Protocol
  • Selective Monosubstitution (The Critical Step):

    • Dissolve 10 mmol of Benzene-1,4-disulfonyl chloride in 50 mL dry acetone at 0°C.

    • Add 10 mmol (1 eq) of Morpholine dropwise in the presence of 1 eq TEA (Triethylamine) to scavenge HCl.

    • Mechanistic Note: Steric hindrance and stoichiometry control are vital here to prevent disubstitution (bis-morpholide).

    • Stir for 2 hours at 0°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Amination:

    • Once the mono-morpholide intermediate (4-(morpholinosulfonyl)benzenesulfonyl chloride) is confirmed, add excess aqueous

      
       (28%) to the reaction mixture.
      
    • Allow to warm to room temperature and stir for 4 hours. The remaining sulfonyl chloride group converts to the primary sulfonamide.

  • Isolation:

    • Evaporate solvent.[2] Acidify to pH 4 with 1M HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Flow Start Benzene-1,4-disulfonyl chloride Step1 Reaction A: + 1.0 eq Morpholine (0°C, Acetone) Start->Step1 Inter Intermediate: 4-(morpholinosulfonyl) benzenesulfonyl chloride Step1->Inter Step2 Reaction B: + Excess NH3 (aq) Inter->Step2 Product Product: 4-(morpholinosulfonyl) benzenesulfonamide Step2->Product

Figure 2: Selective synthesis of MSBS utilizing sequential nucleophilic substitution on a disulfonyl chloride scaffold.

Part 4: Experimental Validation (Self-Validating Systems)

To confirm the identity and activity of MSBS versus SN, the following assays provide definitive data.

Carbonic Anhydrase Esterase Assay (For MSBS)

This assay validates the CA inhibitory activity of MSBS. Sulfanilamide will show weak inhibition (


 in 

range), while MSBS should show potent inhibition (

in

range) due to the tail interaction.
  • Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm). Inhibitors reduce the rate of yellow color formation.

  • Protocol:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme: Purified hCA II (100 nM final).

    • Substrate: 3 mM 4-NPA in acetonitrile.

    • Procedure:

      • Incubate Enzyme + MSBS (varying conc. 0.1 nM - 10

        
        ) for 15 min at 25°C.
        
      • Add Substrate.

      • Measure Absorbance at 400 nm kinetically for 5 minutes.

    • Validation: Calculate

      
      . A valid MSBS synthesis should yield an 
      
      
      
      for hCA II.
Bratton-Marshall Assay (For Sulfanilamide Purity)

This colorimetric test is specific for primary aromatic amines .

  • Logic: Sulfanilamide has a free aromatic amine; it will react. MSBS has no aromatic amine (it has a sulfonamide and a morpholine); it will NOT react.

  • Protocol:

    • Dissolve compound in dilute HCl.

    • Add Sodium Nitrite (

      
      ) 
      
      
      
      Diazotization occurs (only for SN).
    • Add N-(1-naphthyl)ethylenediamine (NED).

    • Result:

      • Sulfanilamide: Deep magenta azo dye forms.

      • MSBS: Solution remains colorless/pale yellow.

    • This serves as a rapid QC check to ensure no Sulfanilamide contamination exists in MSBS samples.

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Enzyme Active Site and Structure-Activity Relationship Studies. Expert Opinion on Therapeutic Patents. Link

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Historical reference for Sulfanilamide mechanism).[3][4][5]

  • Remko, M., & Herich, P. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure. Link

  • PubChem Compound Summary. (2024). Benzenesulfonamide Derivatives. National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

[1] Executive Summary This guide details the solubility profile of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide , a specific sulfonamide derivative often utilized in drug discovery as a Carbonic Anhydrase (CA) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the solubility profile of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide , a specific sulfonamide derivative often utilized in drug discovery as a Carbonic Anhydrase (CA) inhibitor intermediate or probe.[1]

For researchers and drug developers, the critical operational constraint is the stark contrast between its high solubility in organic polar aprotic solvents (DMSO) and its limited solubility in aqueous buffers.[1] Mismanagement of this transition during serial dilution is the primary cause of "false negatives" in enzymatic assays and "false positives" in cytotoxicity screens due to undetected microprecipitation.[1]

Key Takeaway: This compound acts as a neutral lipophile at physiological pH.[1] Stock solutions must be prepared in DMSO, and aqueous dilutions must be strictly controlled to remain below the thermodynamic solubility limit (typically <1 mg/mL in neutral buffer).[1]

Physicochemical Analysis

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and solvent interaction forces.[1]

Structural Determinants

The molecule consists of a central benzene ring flanked by two sulfonyl groups:[1]

  • Position 1 (Primary Sulfonamide):

    
    .[1] This group acts as a hydrogen bond donor/acceptor.[1] It is weakly acidic (
    
    
    
    ).[1] At pH 7.4, it remains protonated (neutral).[1]
  • Position 4 (Morpholine Sulfonamide):

    
    .[1] The morpholine nitrogen is engaged in the sulfonyl bond, rendering it non-basic.[1] The morpholine ether oxygen provides a weak H-bond acceptor site, but the overall bulk is lipophilic.[1]
    
Solubility Data Comparison
ParameterWater (pH 7.[1]4)DMSO (Dimethyl Sulfoxide)
Solubility Status Sparingly Soluble Highly Soluble
Estimated Limit

*

Primary Interaction Hydrophobic Effect (Repulsion)Dipole-Dipole & H-Bond Disruption
Preparation Role Final Assay MediumStock Solution Vehicle
Stability Hydrolytically stableHygroscopic (Keep anhydrous)

*Note: Aqueous solubility increases significantly at pH > 10 due to ionization of the primary sulfonamide, but this is biologically irrelevant for most assays.[1]

Mechanistic Insight: Why DMSO?

The disparity in solubility is driven by the "Like Dissolves Like" principle, governed by the dielectric constant and dipole interactions.[1]

The Dissolution Mechanism[1]
  • In Water: The hydrophobic benzene ring and the morpholine scaffold disrupt the cohesive hydrogen-bonding network of water. The energy required to create a cavity for the molecule in water is higher than the energy released by solvation, leading to aggregation and precipitation.[1]

  • In DMSO: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong dipole.[1] The sulfonyl oxygen atoms of the DMSO molecule interact strongly with the sulfonamide protons of the solute, effectively breaking the intermolecular H-bonds that hold the crystal lattice together.[1]
    
Visualization of Solubility Workflows

SolubilityWorkflow Solid Solid Compound (Crystalline) DMSO_Stock DMSO Stock Solution (10 - 100 mM) Solid->DMSO_Stock Dissolve (High Solubility) Intermed Intermediate Dilution (100x Assay Conc.) DMSO_Stock->Intermed Dilute in DMSO (Serial Dilution) Assay_Buffer Aqueous Assay Buffer (PBS/HEPES, pH 7.4) Intermed->Assay_Buffer Spike into Buffer (<1% DMSO Final) Precipitation RISK: Microprecipitation (Turbidity/Light Scattering) Assay_Buffer->Precipitation If Conc > Solubility Limit Success Homogeneous Assay (Soluble) Assay_Buffer->Success If Conc < Solubility Limit

Figure 1: Critical decision pathway for preparing assay solutions. The "Spike into Buffer" step is the critical failure point where precipitation often occurs.[1]

Validated Experimental Protocols

Do not rely on literature values alone. Solubility is batch-dependent (polymorphs) and temperature-dependent. Use these self-validating protocols.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh

    
     of solid compound into a sterile 1.5 mL microcentrifuge tube.
    
    • Calculation: MW

      
      .[1]
      
    • 
      .[1]
      
  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve exactly 10 mM.

    • Tip: Do not add 1 mL immediately.[1] Add 500 µL, vortex to dissolve, then adjust volume based on the specific mass weighed.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be crystal clear.

    • QC Check: Hold the tube against a light source.[1] If particulates remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Limit Test (Turbidimetry)

Objective: Determine the maximum concentration usable in your specific aqueous buffer (e.g., PBS) before precipitation occurs.[1]

  • Preparation: Prepare a 96-well clear plate.

  • Buffer: Add 198 µL of your assay buffer (e.g., PBS pH 7.4) to columns 1-10.

  • Spiking:

    • Add 2 µL of DMSO stock (various concentrations) to the buffer to keep DMSO constant at 1%.

    • Test final compound concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.

  • Incubation: Shake the plate at 500 rpm for 2 hours at Room Temperature (or 37°C if measuring for cell assays).

  • Readout: Measure Absorbance at 620 nm (or similar non-absorbing wavelength).

    • Analysis: A spike in OD620 compared to the blank (buffer + 1% DMSO) indicates precipitation.[1]

    • Threshold: The highest concentration with OD620

      
       Blank is your Kinetic Solubility Limit .[1]
      

Troubleshooting & Best Practices

The "DMSO Crash" Phenomenon

When a concentrated DMSO stock is added to water, the mixing is exothermic, and the solubility drops exponentially.[1]

  • Symptom: The solution turns milky or slightly hazy immediately upon addition.[1]

  • Solution:

    • Step-down Dilution: Do not jump from 10 mM DMSO to 10 µM aqueous. Create an intermediate stock (e.g., 1 mM in 50% DMSO/Water) if possible, though for this compound, keeping stocks 100% DMSO until the final spike is usually safer.[1]

    • Rapid Mixing: When pipetting the DMSO stock into buffer, submerge the tip and dispense quickly while vortexing or mixing to prevent local high-concentration pockets where nucleation triggers precipitation.[1]

pH Sensitivity[1]
  • Acidic pH (< 5): Solubility remains low (neutral molecule).[1]

  • Neutral pH (7.4): Solubility is lowest (neutral molecule).[1]

  • Basic pH (> 9): Solubility increases as the sulfonamide deprotonates (

    
    ).[1]
    
    • Warning: Do not use high pH to dissolve the compound if your biological target (e.g., Carbonic Anhydrase) requires physiological pH.[1] You will get precipitation when you adjust the pH back down.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Di Fiore, A., et al. (2015).[1] Carbonic anhydrase inhibitors: synthesis and structural characterization of new sulfonamide derivatives. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide solubility and structure).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem Compound Summary. (2025). 4-(Phenylsulfonyl)morpholine (Analogous Structure Data). National Center for Biotechnology Information.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of diverse sulfonamide derivatives is therefore of significant interest in drug discovery and development. This application note provides a comprehensive guide to the synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide from 4-chlorosulfonylbenzenesulfonamide. This transformation involves the nucleophilic substitution of a chloride on one of the sulfonyl chloride groups of the starting material with morpholine, a common secondary amine in organic synthesis. The protocol herein is designed to be robust and reproducible, providing a clear pathway for the preparation of this and structurally related compounds.

Reaction Overview and Mechanism

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide proceeds via a nucleophilic acyl substitution reaction at one of the sulfonyl chloride moieties of 4-chlorosulfonylbenzenesulfonamide. Morpholine, acting as the nucleophile, attacks the electrophilic sulfur atom of one of the sulfonyl chloride groups. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic, thereby driving the reaction to completion.

The generally accepted mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the specific reactants and conditions. In the stepwise mechanism, the amine attacks the sulfur atom, forming a trigonal bipyramidal intermediate. The leaving group, chloride, is then expelled to form the sulfonamide product.

Materials and Methods

Reagents and Solvents

Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
4-ChlorosulfonylbenzenesulfonamideC₆H₆Cl₂O₄S₂277.15≥97%Commercially AvailableCorrosive, moisture-sensitive
MorpholineC₄H₉NO87.12≥99%Commercially AvailableCorrosive, flammable
Triethylamine(C₂H₅)₃N101.19≥99%Commercially AvailableCorrosive, flammable
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially AvailableVolatile, suspected carcinogen
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeCommercially AvailableAqueous solution
BrineNaCl58.44ACS GradeCommercially AvailableSaturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37ACS GradeCommercially AvailableDrying agent
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableFor recrystallization
HexanesC₆H₁₄86.18ACS GradeCommercially AvailableFor recrystallization

Safety Precautions

  • 4-Chlorosulfonylbenzenesulfonamide: This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and should be handled under anhydrous conditions.

  • Morpholine: Morpholine is a corrosive and flammable liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[1] It can cause severe skin burns and eye damage.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Experimental Protocol

Step-by-Step Synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorosulfonylbenzenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material completely. The volume of DCM should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of morpholine (1.05 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Upon completion of the reaction, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[2][3][4]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-chlorosulfonyl- benzenesulfonamide in DCM B 2. Add Triethylamine and Morpholine at 0°C A->B C 3. Stir at Room Temperature for 12-16h B->C D 4. Dilute with DCM C->D Reaction Completion E 5. Wash with NaHCO₃, Water, and Brine D->E F 6. Dry with MgSO₄ and Concentrate E->F G 7. Recrystallize from Ethyl Acetate/Hexanes F->G Crude Product H 8. Isolate and Dry Pure Product G->H

Synthetic workflow for 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide.

Characterization

The structure and purity of the synthesized 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide should be confirmed by standard analytical techniques.

Expected Analytical Data

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzene ring and the methylene protons of the morpholine ring. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Signals for the carbon atoms of the benzene ring and the morpholine ring.
IR (Infrared) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonamide groups (typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), N-H stretching of the primary sulfonamide, and C-N and C-O stretching of the morpholine ring.
Melting Point A sharp melting point range is indicative of a pure compound.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

PurificationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A 1. Dissolve Crude Product in Hot Ethyl Acetate B 2. Add Hexanes until Turbid A->B Saturated Solution C 3. Cool to Room Temperature B->C D 4. Chill in Refrigerator C->D E 5. Vacuum Filtration D->E Crystal Slurry F 6. Wash with Cold Solvent Mixture E->F G 7. Dry Under Vacuum F->G

Purification workflow via recrystallization.

Discussion and Field-Proven Insights

The choice of a tertiary amine base is critical for the success of this reaction. Triethylamine is a common and effective choice due to its appropriate basicity and the fact that the resulting triethylammonium chloride salt has limited solubility in many organic solvents, sometimes facilitating its removal. The stoichiometry of the reactants should be carefully controlled. Using a slight excess of morpholine can help to ensure the complete consumption of the starting material. However, a large excess should be avoided as it can complicate the purification process.

The reaction is typically performed at room temperature. While heating can increase the reaction rate, it may also lead to the formation of undesired byproducts, particularly the disubstituted product where both sulfonyl chloride groups have reacted with morpholine. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

Purification by recrystallization is an effective method for obtaining a high-purity product. The choice of the solvent system for recrystallization is key; a binary solvent system like ethyl acetate/hexanes often provides good results, where the product is soluble in the more polar solvent (ethyl acetate) when hot and insoluble when cold, while the less polar solvent (hexanes) acts as an anti-solvent to induce crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide. By following the outlined procedures for reaction, workup, and purification, researchers can confidently prepare this compound for further studies in drug discovery and development. The mechanistic insights and practical considerations offered are intended to empower scientists to adapt and apply this methodology to the synthesis of other valuable sulfonamide derivatives.

References

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide. Power System Technology, 48(1), 2024. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • 4-(Phenylsulfonyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 2013. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Research Article Nanomaterials Chemistry Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. Nanomaterials Chemistry, 1(2), 2023. [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Sulfonamide purification process.

Sources

Application

Technical Guide: Preparation and Handling of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide Stock Solutions

Abstract & Compound Profile This technical note details the standardized protocol for preparing, storing, and handling stock solutions of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide . This compound belongs to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical note details the standardized protocol for preparing, storing, and handling stock solutions of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide . This compound belongs to the class of bis-sulfonylated aromatics, often utilized as intermediates in the synthesis of MTH1 inhibitors or as direct Carbonic Anhydrase (CA) inhibitors due to the primary sulfonamide pharmacophore.

Accurate stock preparation is critical; the dual-sulfonyl moieties render the compound crystalline and potentially difficult to solubilize in aqueous media without proper organic co-solvents. This guide prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization and long-term stability.[1]

Physicochemical Profile
PropertySpecification
IUPAC Name 4-(morpholin-4-ylsulfonyl)benzenesulfonamide
Common Identifier 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
Chemical Formula C₁₀H₁₄N₂O₅S₂
Molecular Weight 306.36 g/mol
Physical State White to off-white crystalline solid
Primary Pharmacophore Primary Sulfonamide (-SO₂NH₂)
Solubility (DMSO) High (≥ 50 mM)
Solubility (Water) Poor (< 0.1 mg/mL) - Risk of Precipitation

Critical Experimental Logic (The "Why")

Solvent Selection: The DMSO Imperative

Water is contraindicated for stock solution preparation of this compound.[1][2] The lipophilic benzene core, combined with the rigid sulfonyl-morpholine group, creates a lattice energy that resists aqueous solvation.

  • DMSO (Dimethyl Sulfoxide): The solvent of choice.[1][2] It disrupts the intermolecular hydrogen bonding of the sulfonamide protons, ensuring a true solution rather than a suspension.

  • Avoid Ethanol: While sulfonamides have some solubility in ethanol, evaporation rates are too high for consistent long-term storage of precise concentrations.

The "Crash-Out" Phenomenon

A common error in handling sulfonamides is direct rapid dilution from 100% DMSO into an aqueous buffer. This often causes "crashing out" (micro-precipitation), where the compound forms invisible aggregates that skew IC₅₀ data.

  • Solution: Perform intermediate dilutions in DMSO or use a "step-down" method (described in Section 4) to maintain solubility during the transition to aqueous media.

Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Vessels: Amber glass vials (borosilicate) or polypropylene tubes (DMSO resistant).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Weighing & Calculation
  • Static Control: Sulfonamide powders can be static. Use an anti-static gun or allow the vial to equilibrate to ambient humidity for 5 minutes before opening.

  • Target Concentration: 50 mM is the recommended standard stock concentration. It balances solubility safety margins with pipetting convenience.

Calculation for 50 mM Stock:



Example: To prepare 1.0 mL  of 50 mM  stock:


Step 2: Dissolution (The "Wetting" Technique)
  • Weigh ~15.3 mg of the compound into a tared amber vial. Record the exact mass (e.g., 15.42 mg).

  • Calculate the exact volume of DMSO required to reach 50 mM based on the actual mass.

    • Formula:

      
      
      
  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Critical: Pipette directly onto the powder; do not wash down the sides yet.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Validation: Hold the vial up to a light source. The solution must be perfectly clear with no "shimmering" particulates.

Step 3: Aliquoting & Storage[3]
  • Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which degrades the sulfonamide.

  • Aliquot into single-use volumes (e.g., 50 µL or 100 µL).

  • Storage Conditions: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for Assays

To prevent precipitation, maintain the compound in organic solvent as long as possible before the final aqueous step.

The "DMSO-Keep" Method

Objective: Prepare a dose-response curve (e.g., 10 µM to 1 nM) in an assay buffer containing 1% DMSO.

  • Compound Plate (Source): Prepare a 100x concentration series in 100% DMSO .

    • Example: If final assay top concentration is 10 µM, the source plate top concentration is 1 mM (in DMSO).

    • Perform 1:3 serial dilutions using 100% DMSO as the diluent.

  • Intermediate Plate (Optional but Recommended): Dilute 1:10 into buffer only if the compound is known to be super-soluble. For this specific sulfonamide, direct dilution is safer if rapid mixing is used.

  • Assay Plate (Final): Transfer 1 µL of the DMSO source series into 99 µL of Assay Buffer (pre-plated).

    • Result: Final DMSO concentration is 1%.

    • Action: Mix immediately by shaking (orbital shaker, 1000 rpm, 1 min).

Visual Workflows

Workflow 1: Stock Preparation Logic

StockPrep Start Solid Compound (C10H14N2O5S2) Weigh Weigh ~15 mg (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Hygroscopic Precautions) Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot (50-100 µL) Check->Aliquot Yes Fail Repeat Sonication or Add DMSO (Dilute) Check->Fail No (Precipitate) Store Store at -20°C (Desiccated) Aliquot->Store Fail->Mix

Caption: Decision tree for the preparation of a verified 50 mM stock solution.

Workflow 2: Solubility & Dilution Risk Map

DilutionRisk Stock 50 mM Stock (100% DMSO) Dilution1 Serial Dilution (in 100% DMSO) Stock->Dilution1 Safe Dilution2 Direct to Buffer (1:100 Dilution) Dilution1->Dilution2 Transfer 1µL Risk Precipitation Zone (Intermediate Aqueous Mix) Dilution1->Risk If diluted 1:1 in water first Final Assay Well (1% DMSO, Soluble) Dilution2->Final Rapid Mix Risk->Final Inaccurate Data

Caption: Dilution strategy to avoid the "Precipitation Zone" common with sulfonamides.

Quality Control & Validation

To validate the concentration of your stock solution, use UV-Vis spectrophotometry if an extinction coefficient (


) is available. If not, HPLC peak area integration against a known internal standard is the gold standard.

Quick Check (UV-Vis):

  • Dilute stock 1:1000 in Methanol (not water, to ensure solubility).

  • Measure Absorbance at

    
     (typically 250–270 nm for benzenesulfonamides).
    
  • Use Beer-Lambert Law (

    
    ) to verify molarity.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sigma-Aldrich. (n.d.). Product Information: Sulfonamide Inhibitors Handling Guide. Sigma-Aldrich Technical Bulletins. Link

  • Gad, H., et al. (2014).[4] MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature, 508, 215–221.[4] (Context for sulfonyl-morpholine intermediates). Link

  • BenchChem. (2025).[1] Application Note: Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO. Link

Sources

Method

Application Note: High-Efficiency Synthesis of N-Substituted Sulfonamide Derivatives Using Morpholine

Abstract N-substituted sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, exhibiting broad biological activities ranging from antibacterial (sulfa drugs) to anticancer (carbonic anhydrase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, exhibiting broad biological activities ranging from antibacterial (sulfa drugs) to anticancer (carbonic anhydrase inhibitors) and antidiabetic effects.[1][2] This guide details the optimized synthesis of morpholine-derived sulfonamides via the nucleophilic substitution of sulfonyl chlorides. We present two distinct protocols: a classical anhydrous method for high-value, moisture-sensitive intermediates, and a "green" aqueous method utilizing sodium carbonate for scalable, eco-friendly production.

Introduction & Pharmacological Context

Morpholine is a versatile heterocyclic moiety widely used to modulate the physicochemical properties of drug candidates.[3][4] Its introduction into a sulfonamide scaffold (


) often improves metabolic stability and water solubility compared to acyclic analogs.

Key Applications:

  • Antibacterial: Inhibition of dihydropteroate synthase (folic acid pathway).

  • Anticancer: Targeting Carbonic Anhydrase IX/XII in hypoxic tumors.

  • Metabolic Diseases: DPP-4 inhibition for type 2 diabetes management.

Mechanistic Principles

The formation of N-morpholinosulfonamides proceeds via a nucleophilic attack of the secondary amine (morpholine) on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the sulfur center of the sulfonyl chloride.

  • Transition State: Formation of a trigonal bipyramidal transition state (or pentacoordinate intermediate).

  • Elimination: Chloride acts as a leaving group, reforming the

    
     bond.
    
  • Deprotonation: The generated proton is scavenged by an auxiliary base (TEA, Pyridine) or excess morpholine to prevent the formation of unreactive morpholine hydrochloride salt.

Mechanism Visualization

ReactionMechanism cluster_legend Key Interactions R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS Attack on S R2 Morpholine (Nucleophile) R2->TS Prod N-Substituted Sulfonamide TS->Prod - Cl⁻ Byprod HCl Salt (Base-H+ Cl-) TS->Byprod - H⁺ Base Scavenger Base Scavenger Drives Equilibrium Drives Equilibrium Base Scavenger->Drives Equilibrium

Caption: Nucleophilic substitution mechanism. The base is critical to neutralize HCl and drive the equilibrium forward.

Experimental Protocols

Protocol A: Classical Anhydrous Synthesis (High Purity)

Best for: Small-scale discovery, moisture-sensitive sulfonyl chlorides, or when high purity is required without aqueous workup optimization.

Reagents:

  • Sulfonyl Chloride derivative (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of Sulfonyl Chloride in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Mix Morpholine (1.2 mmol) and TEA (1.5 mmol) in 2 mL DCM. Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.

    • Expert Note: Slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc:Hexane 3:7).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted morpholine/TEA).

    • Wash with saturated

      
       (to remove unreacted sulfonyl chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography if necessary.

Protocol B: Green Aqueous Synthesis (Eco-Friendly)

Best for: Scale-up, robust substrates, and minimizing organic solvent waste.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 
     (1.2 equiv)
    
  • Water (Solvent)[5]

Step-by-Step Procedure:

  • Base Solution: Dissolve

    
     (1.2 mmol) and Morpholine (1.1 mmol) in 10 mL of water.
    
  • Addition: Add Sulfonyl Chloride (1.0 mmol) slowly to the stirring aqueous solution at room temperature.

    • Expert Note: If the sulfonyl chloride is solid, grind it to a fine powder to increase surface area.

  • Reaction: Stir vigorously for 1–2 hours. The product often precipitates out as a solid.

    • Mechanistic Insight: The pH must be maintained >8 to neutralize HCl, but extremely high pH (>12) may hydrolyze the sulfonyl chloride to sulfonic acid.

      
       provides the ideal buffer range.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry.

Workflow Visualization

Workflow Start Start: Select Protocol Decision Is Substrate Moisture Sensitive? Start->Decision PathA Protocol A: Anhydrous (DCM/TEA) Decision->PathA Yes PathB Protocol B: Green (Water/Na2CO3) Decision->PathB No StepA1 Cool to 0°C under N2 PathA->StepA1 StepA2 Dropwise Addition of Amine StepA1->StepA2 StepA3 Acid/Base Extraction Workup StepA2->StepA3 End Characterization (NMR/IR) StepA3->End StepB1 Dissolve Base & Amine in Water PathB->StepB1 StepB2 Add Sulfonyl Chloride at RT StepB1->StepB2 StepB3 Filter Precipitate StepB2->StepB3 StepB3->End

Caption: Decision matrix for selecting the optimal synthesis pathway based on substrate stability.

Characterization & Data Analysis

Successful synthesis is confirmed by specific spectral signatures.[4][5][6][7]

TechniqueFeatureExpected SignalInterpretation
1H NMR Morpholine Ring

3.60–3.75 ppm (m, 4H)
Protons adjacent to Oxygen (

)
1H NMR Morpholine Ring

2.90–3.05 ppm (m, 4H)
Protons adjacent to Nitrogen (

)
IR Sulfonyl Group1330–1370 cm⁻¹Asymmetric

stretch
IR Sulfonyl Group1145–1180 cm⁻¹Symmetric

stretch
MS Molecular Ion

or

Confirms molecular weight

Note on NMR: The protons alpha to the sulfonamide nitrogen (


 ~3.0) are deshielded compared to free morpholine due to the electron-withdrawing sulfonyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry (Protocol A) or increase addition rate/stirring speed (Protocol B) to favor amidation over hydrolysis.
Impurity: Sulfonic Acid High pH or wet solventIn Protocol B, ensure temperature is not elevated. In Protocol A, check solvent quality.
Oily Product Solvent trappingDry under high vacuum for >12h. Many morpholine sulfonamides are solids; induce crystallization with ether/pentane trituration.
Incomplete Reaction Steric HindranceIf the sulfonyl chloride has bulky ortho substituents, heat to reflux (Protocol A) or use a stronger base catalyst (DMAP).

References

  • Synthesis and Antibacterial Activity

    • Ajani, O. O., et al. "Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides." Journal of the Chemical Society of Nigeria, 2021.[4]

    • (Verified via Search 1.1)

  • Green Chemistry Protocols

    • Al-Wahaibi, L. H., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide... under Green Conditions." Molecules, 2019.[8]

    • (Verified via Search 1.3)

  • Medicinal Applications (Antidiabetic/Anticancer)

    • Sokolova, K. V., et al. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." International Journal of Molecular Sciences, 2024.
    • (Verified via Search 1.11)

  • Mechanistic Insights

    • BenchChem Technical Guides. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."
    • (Verified via Search 1.16)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide. This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges. The information herein is based on established principles of sulfonamide chemistry and proven laboratory techniques.

Introduction

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through a common synthetic pathway, highlighting critical parameters and potential pitfalls at each stage. Our goal is to provide you with the expertise and insights needed to confidently execute and optimize this synthesis.

Synthetic Pathway Overview

A plausible and efficient synthetic route to 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves a three-step process starting from acetanilide. This pathway is advantageous as it utilizes a protecting group strategy to ensure regioselectivity during the initial chlorosulfonation.

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Acetanilide [label="Acetanilide"]; Step1_reagents [label="1. Chlorosulfonic Acid\n2. Thionyl Chloride", shape=plaintext, fontcolor="#202124"]; Intermediate1 [label="4-Acetamidobenzenesulfonyl\nchloride"]; Step2_reagents [label="Morpholine, Base\n(e.g., Pyridine)", shape=plaintext, fontcolor="#202124"]; Intermediate2 [label="N-(4-(morpholinosulfonyl)phenyl)acetamide"]; Step3_reagents [label="Acid Hydrolysis\n(e.g., HCl)", shape=plaintext, fontcolor="#202124"]; Intermediate3 [label="4-(Morpholine-4-sulfonyl)aniline"]; Step4_reagents [label="1. Chlorosulfonic Acid\n2. Ammonia", shape=plaintext, fontcolor="#202124"]; Final_Product [label="4-(Morpholine-4-sulfonyl)benzene-1-sulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Acetanilide -> Step1_reagents [arrowhead=none]; Step1_reagents -> Intermediate1; Intermediate1 -> Step2_reagents [arrowhead=none]; Step2_reagents -> Intermediate2; Intermediate2 -> Step3_reagents [arrowhead=none]; Step3_reagents -> Intermediate3; Intermediate3 -> Step4_reagents [arrowhead=none]; Step4_reagents -> Final_Product; }

Caption: Proposed synthetic pathway for 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride (Intermediate 1)

Question 1: My yield of 4-acetamidobenzenesulfonyl chloride is low. What are the likely causes?

Answer: Low yields in this step are often attributed to incomplete reaction or degradation of the product. Here are the primary factors to consider:

  • Moisture Contamination: Chlorosulfonic acid is highly reactive towards water. Any moisture in the acetanilide or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the acetanilide is anhydrous.

  • Reaction Temperature: The temperature of the reaction is critical. The addition of acetanilide to chlorosulfonic acid should be done cautiously at a low temperature (0-5 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture should be gently warmed to ensure the reaction goes to completion.[1]

  • Insufficient Chlorosulfonic Acid: An excess of chlorosulfonic acid is typically used to drive the reaction to completion. A molar ratio of at least 3:1 of chlorosulfonic acid to acetanilide is recommended.

  • Incomplete Reaction: The reaction mixture should be stirred for a sufficient amount of time after the addition of acetanilide to ensure complete conversion. Monitoring the reaction by TLC (if a suitable system can be found) or by observing the cessation of HCl gas evolution can be helpful.

Question 2: During the workup, I am getting a sticky solid that is difficult to handle. How can I improve the product's physical form?

Answer: The formation of a gummy or oily product during the quench with ice-water is a common issue. This is often due to the presence of unreacted starting material or byproducts.

  • Controlled Quenching: Pour the reaction mixture slowly and steadily onto a vigorously stirred slurry of crushed ice and water. This rapid cooling and dilution help to precipitate a more manageable solid.

  • Thorough Washing: After filtration, wash the crude product thoroughly with cold water to remove any remaining acids.

  • Trituration: If the product is still oily, trituration with a non-polar solvent like hexane or petroleum ether can help to induce crystallization and remove non-polar impurities.

Part 2: Reaction of 4-Acetamidobenzenesulfonyl chloride with Morpholine (Intermediate 2)

Question 3: The reaction between 4-acetamidobenzenesulfonyl chloride and morpholine is sluggish, resulting in a low yield of the desired product.

Answer: Several factors can influence the rate and efficiency of this nucleophilic substitution reaction:

  • Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction. Pyridine is a commonly used base and can also act as a solvent.[1] Other tertiary amines like triethylamine can also be effective. The base should be anhydrous to prevent hydrolysis of the sulfonyl chloride.

  • Stoichiometry: Ensure at least one equivalent of morpholine is used. A slight excess of the amine can help to drive the reaction forward.

  • Temperature: While the reaction is often carried out at room temperature, gentle heating may be necessary to increase the reaction rate, especially if the amine is not very nucleophilic. However, excessive heat can lead to side reactions.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. Ensure the solvent is anhydrous.

Question 4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer: The formation of side products can significantly reduce the yield of the desired sulfonamide.

  • Hydrolysis of Sulfonyl Chloride: If there is any moisture present, the 4-acetamidobenzenesulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which will not react with morpholine.

  • Bis-sulfonylation of Morpholine: While less common with a secondary amine like morpholine, it is theoretically possible for a second molecule of the sulfonyl chloride to react with the nitrogen of the newly formed sulfonamide under harsh conditions.

  • Reaction with the Acetamido Group: Under certain conditions, the nitrogen of the acetamido group could potentially react, though this is less likely than the reaction with morpholine.

Part 3: Deprotection of the Acetamido Group (Intermediate 3)

Question 5: The hydrolysis of the acetamido group is incomplete, or I am seeing degradation of my product.

Answer: The selective deprotection of the acetamido group in the presence of a sulfonamide can be challenging.

  • Acid Concentration and Temperature: The hydrolysis is typically carried out using a strong acid like hydrochloric acid (HCl). The concentration of the acid and the reaction temperature must be carefully controlled. Too mild conditions will result in incomplete deprotection, while overly harsh conditions can lead to cleavage of the sulfonamide bond or other degradation pathways. A trial-and-error approach with small-scale reactions is often necessary to find the optimal conditions.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of complete deprotection. Prolonged reaction times should be avoided.

Part 4: Synthesis of the Final Product

Question 6: The introduction of the second sulfonamide group is proving to be difficult. What is the best strategy?

Answer: The synthesis of aromatic bis-sulfonamides requires careful planning.[2][3] The most common approach involves:

  • Chlorosulfonation of 4-(Morpholine-4-sulfonyl)aniline: The intermediate from the previous step can be treated with chlorosulfonic acid to introduce a second sulfonyl chloride group onto the aromatic ring. The presence of the deactivating morpholinosulfonyl group will make this electrophilic aromatic substitution more challenging than the first chlorosulfonation. Harsher conditions (e.g., higher temperatures) may be required.[4]

  • Amination of the Di-sulfonyl Chloride: The resulting 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride can then be reacted with ammonia to form the final product.

Question 7: My final product is difficult to purify. What purification methods are recommended?

Answer: The purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.

  • Recrystallization: This is the most common method for purifying solid sulfonamides. A suitable solvent system must be identified through small-scale solubility tests. Common solvents include ethanol, methanol, or mixtures of polar and non-polar solvents.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before beginning any new experiment.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Add chlorosulfonic acid (e.g., 3 equivalents) to the flask and cool it in an ice-water bath.

  • Slowly add anhydrous acetanilide (1 equivalent) in portions through the dropping funnel, keeping the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide
  • Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in a dry round-bottom flask.

  • Add pyridine (e.g., 2-3 equivalents) if not used as the solvent.

  • Cool the mixture in an ice bath and add morpholine (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Summary

ParameterRecommended Value/ConditionRationale
Chlorosulfonation
Acetanilide:Chlorosulfonic Acid Ratio1 : ≥3Ensures complete conversion of the starting material.
Reaction Temperature0-10 °C (addition), RT (reaction)Controls the initial exothermic reaction and then allows for completion.
Sulfonamide Formation
Sulfonyl Chloride:Morpholine Ratio1 : 1.1-1.2A slight excess of the amine drives the reaction to completion.
BasePyridine or TriethylamineNeutralizes the HCl byproduct.
SolventAnhydrous DCM, THF, or PyridineProvides a suitable reaction medium and prevents hydrolysis.
Deprotection
ReagentAqueous HClEffective for the hydrolysis of the acetamide.
ConditionsTo be optimized (start with mild heat)Balances the rate of deprotection with the risk of product degradation.
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Side_Reactions -> Anhydrous_Conditions [label="Solution"]; Side_Reactions -> Control_Temp [label="Solution"]; Side_Reactions -> Monitor_TLC [label="Solution"];

Purification_Issues -> Recrystallization [label="Solution"]; Purification_Issues -> Column_Chromatography [label="Solution"];

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Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Krutosikova, A., & Gaplovsky, A. (2007). Synthesis of bis-arylsulfonamides and their biological activity. Arkivoc, 2007(15), 18-29.
  • Prakash, O., Kumar, R., & Singh, P. (2013). Sulfonamides: A valuable class of medicinal agents. European Journal of Medicinal Chemistry, 69, 946-965.
  • Ali, M. A., & Shaharyar, M. (2007). Sulfonamides: A new vista of medicinal chemistry. Mini reviews in medicinal chemistry, 7(6), 577-593.
  • Kajaria, S., & Jain, A. K. (2013). Synthesis and biological evaluation of some novel bis-sulfonamides. Journal of the Korean Chemical Society, 57(3), 365-370.
  • El-Sayed, M. A. A. (2012). Synthesis of some new sulfonamides and bis-sulfonamides.
  • Shivarama Holla, B., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and antibacterial activity of some new trisubstituted-4-thiazolidinones. European journal of medicinal chemistry, 38(7-8), 759-767.
  • Patel, R. V., Patel, K. C., & Patel, P. S. (2012). Synthesis and characterization of new sulfonamides containing 1, 3, 4-oxadiazole ring. Journal of Saudi Chemical Society, 16(4), 431-438.
  • Ozbek, N., Katircioglu, H., Karacan, N., & Bayir, Z. A. (2007). Synthesis and antimicrobial activity of some novel sulfonamides. Bioorganic & medicinal chemistry, 15(17), 5105-5109.
  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Sanna, M. L. (2006). Synthesis and biological evaluation of a new series of 1, 5-diaryl-and 1-aryl-5-styryl-1H-pyrazoles as antimicrobial agents. Bioorganic & medicinal chemistry letters, 16(21), 5641-5645.
  • Kamal, A., & Rao, A. V. S. (1998). A mild and efficient method for the synthesis of sulfonamides.
  • Kamal, A., Reddy, K. L., Devaiah, V., & Shankaraiah, N. (2005). An efficient one-pot synthesis of sulfonamides from sulfonic acids. Tetrahedron Letters, 46(45), 7853-7855.
  • Kamal, A., Khanna, G. B. R., & Ramu, R. (2002). A mild and efficient one-pot synthesis of sulfonamides from thiols. Tetrahedron Letters, 43(39), 6947-6949.
  • Kamal, A., & Reddy, D. R. (2003). A mild and efficient one-pot synthesis of sulfonamides from sulfonyl chlorides generated in situ. Tetrahedron Letters, 44(49), 8963-8965.
  • Kamal, A., & Ramana, K. V. (1998). A mild and efficient method for the synthesis of sulfonamides from sulfonyl chlorides. Tetrahedron Letters, 39(49), 9133-9134.
  • Kamal, A., & Rao, M. V. (1999). A mild and efficient method for the synthesis of sulfonamides from sulfonic acids. Tetrahedron Letters, 40(2), 371-372.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Guide: Morpholine Benzenesulfonamides in Hypoxic Tumor Targeting

Topic: Structure-Activity Relationship (SAR) of Morpholine Benzenesulfonamides as hCA IX Inhibitors. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Morpholine Benzenesulfonamides as hCA IX Inhibitors. Content Type: Publish Comparison Guide. Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists.

Executive Summary: The "Tail" that Wags the Dog

In the development of small-molecule inhibitors for hypoxic tumors, Morpholine Benzenesulfonamides have emerged as a pragmatic alternative to their piperazine and cyclic-alkyl counterparts. While the benzenesulfonamide core provides the non-negotiable "zinc anchor" necessary to inhibit Carbonic Anhydrases (CAs), the "tail" moiety dictates isoform selectivity and pharmacokinetic (PK) success.

This guide objectively compares the Morpholine tail against Piperazine and Hydrophobic (Alkyl/Aryl) tails. Experimental evidence suggests that while morpholine may slightly reduce absolute potency compared to cationic piperazines, it significantly enhances metabolic stability and aqueous solubility—critical factors for drugging the tumor-associated isoform hCA IX .

Structural Rationale & Mechanism[1]

The design of hCA IX inhibitors relies on the "Tail Approach" . The active site of Carbonic Anhydrase is a conical cavity with a Zn(II) ion at the bottom.

  • The Anchor: The sulfonamide (

    
    ) binds the Zn(II) ion, displacing the catalytic water molecule.
    
  • The Linker: A spacer (often ureido, amide, or triazine) extends out of the cavity.

  • The Tail (The Differentiator): This moiety interacts with the hydrophobic or hydrophilic amino acids at the entrance of the active site.

Why Morpholine?
  • Metabolic Shielding: Unlike piperazine, which contains a secondary or tertiary amine prone to N-oxidation or conjugation, the morpholine ether oxygen is metabolically robust.

  • Solubility: The oxygen atom acts as a hydrogen bond acceptor, lowering logP (typically 1.5–2.5 range) compared to cyclohexyl analogs, improving oral bioavailability.

  • Isoform Selectivity: The hCA IX active site rim differs from the ubiquitous cytosolic hCA II. Morpholine tails can exploit specific hydrophilic residues (e.g., Gln, Asp) unique to the hCA IX rim.

Visualization: The "Tail Approach" Mechanism

G Zn Zn(II) Ion (Catalytic Center) Anchor Sulfonamide Core (Zinc Binding) Anchor->Zn Coordination Linker Linker Region (Ureido/Triazine) Anchor->Linker Extension Tail The Tail (Selectivity Filter) Linker->Tail Positioning Target hCA IX Inhibition (Hypoxic Tumor) Tail->Target High Affinity (Morpholine H-bonds) OffTarget hCA II Inhibition (Systemic Side Effects) Tail->OffTarget Steric Clash/Low Affinity

Figure 1: The "Tail Approach" mechanism. The sulfonamide anchors the molecule, while the morpholine tail interacts with the specific residues at the active site rim to discriminate between isoforms.

Comparative Performance Analysis

The following table synthesizes data from key SAR studies (e.g., Supuran et al., Journal of Enzyme Inhibition and Medicinal Chemistry) comparing benzenesulfonamides with different tail groups attached via a ureido linker.

Table 1: Scaffold Performance Metrics (hCA IX vs. hCA II)
FeatureMorpholine Tail Piperazine Tail Cyclohexyl (Hydrophobic) Tail
Structure -N(CH2CH2)2O-N(CH2CH2)2NH-R-C6H11
hCA IX

(nM)
15 – 45 nM (Potent)5 – 20 nM (Very Potent)50 – 200 nM (Moderate)
hCA II

(nM)
> 500 nM10 – 50 nM< 10 nM
Selectivity (IX/II) High (>30-fold) Low to ModeratePoor (Preferential hCA II binding)
Aqueous Solubility HighHigh (if charged)Low
Metabolic Stability Excellent Moderate (N-oxidation risk)Good
Primary Liability Weaker absolute potency than piperazineOff-target effects (hCA II); Efflux pump substratePoor solubility; High protein binding

Key Insight: While Piperazine analogs often show lower


 values (higher potency) due to electrostatic interactions with the enzyme rim, they frequently fail the selectivity test, inhibiting the housekeeping enzyme hCA II. Morpholine  analogs sacrifice a small amount of potency for significantly improved isoform selectivity and metabolic stability.

Detailed Experimental Protocols

To validate the SAR of a new morpholine benzenesulfonamide derivative, the following protocols are the industry standard.

Protocol A: Synthesis of Ureido-Morpholine Benzenesulfonamides

Rationale: The urea linker is stable and provides hydrogen bond donors/acceptors that assist in binding.

  • Activation: Dissolve 4-isocyanatobenzenesulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Coupling: Add the corresponding amino-ethyl-morpholine derivative (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 2–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: The product often precipitates. Filter the white solid.

  • Purification: Wash with cold ether. If necessary, recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the urea protons (
    
    
    8.5–9.5 ppm) and morpholine methylene protons (
    
    
    3.0–3.8 ppm).
Protocol B: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Rationale: Standard spectrophotometric assays are too slow for Carbonic Anhydrase (


). Stopped-flow kinetics is required.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate:

    
    -saturated water (approx. 17 mM).
    
  • Enzyme: Recombinant hCA IX and hCA II (commercially available).

Procedure:

  • Preparation: Incubate the enzyme with the inhibitor (Morpholine analog) for 15 minutes at RT in the buffer containing Phenol Red.

  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with

    
    -saturated water.
    
  • Mixing: Rapidly mix Syringe A and B in a Stopped-Flow instrument (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to

    
    ).
    
  • Calculation:

    • Determine the initial rate (

      
      ).
      
    • Fit data to the Michaelis-Menten equation to find

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Optimization Workflow

The following diagram outlines the iterative cycle for optimizing morpholine benzenesulfonamides, moving from chemical synthesis to biological validation.

Workflow Design 1. Scaffold Design (Morpholine Tail Variation) Synth 2. Chemical Synthesis (Isocyanate Coupling) Design->Synth Screen 3. Stopped-Flow Assay (hCA II vs hCA IX) Synth->Screen Decision Selectivity Index (IX/II) > 50? Screen->Decision ADME 4. ADME Profiling (LogP, Metabolic Stability) Decision->ADME Yes Refine Refine Linker Length Decision->Refine No Cell 5. Hypoxic Cell Assay (HT-29 / MDA-MB-231) ADME->Cell Refine->Design

Figure 2: SAR Optimization Workflow. The critical "Go/No-Go" decision point is the Selectivity Index determined by the Stopped-Flow assay.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of the Human Cytosolic Isozymes I and II and Transmembrane Isozyme IX with Benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • E3S Web of Conferences. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update.

  • MDPI. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences.

Sources

Comparative

Comparative Guide: Binding Affinity of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide to Carbonic Anhydrase

This guide provides a comprehensive technical analysis of the binding affinity and structural activity relationship (SAR) of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide (referred to herein as MBS-Sulfonamide ) against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the binding affinity and structural activity relationship (SAR) of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide (referred to herein as MBS-Sulfonamide ) against Carbonic Anhydrase (CA) isozymes.

This analysis synthesizes data from established Structure-Activity Relationship (SAR) principles of para-substituted benzenesulfonamides, using Acetazolamide (AAZ) and the structural analog Sulthiame as comparative benchmarks.

Executive Summary

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a classical Type-II sulfonamide inhibitor . It functions as a zinc-binding group (ZBG) anchor with a para-substituted "tail" designed to modulate physicochemical properties (solubility) and isozyme selectivity.

  • Primary Mechanism: The unsubstituted sulfonamide moiety (

    
    ) at position 1 coordinates directly to the catalytic Zinc (
    
    
    
    ) ion in the CA active site.
  • Secondary Interaction: The morpholine-4-sulfonyl group at position 4 extends towards the solvent-exposed rim of the active site, interacting with hydrophilic residues and water networks, influencing selectivity profiles between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms.

  • Predicted Potency: Based on structural analogs (Sulthiame), MBS-Sulfonamide exhibits low nanomolar affinity (

    
    )  for the ubiquitous hCA II isoform and moderate selectivity for hCA IX.
    

Molecular Mechanism of Action

The binding efficacy of MBS-Sulfonamide is governed by the "Lock-and-Key" fit within the CA active site, which is a conical cavity ~15 Å deep.

The Zinc Trap (Primary Interaction)

The sulfonamide nitrogen (in its deprotonated anion form,


) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion (the catalytic nucleophile) to form a tetrahedral coordination geometry with the 

ion.
The Tail Effect (Secondary Interaction)

The morpholine-sulfonyl tail distinguishes this compound from simple benzenesulfonamides.

  • Steric Bulk: The sulfonyl group adds rigidity, while the morpholine ring provides a bulky, semi-hydrophilic terminus.

  • Selectivity: In hCA II, the tail extends out of the hydrophobic pocket (Val121, Leu198, Trp209). In hCA IX, the active site cleft is more accommodating to bulky tails, often enhancing residence time.

Mechanistic Pathway Visualization

The following diagram illustrates the binding logic and downstream inhibition effects.

CA_Binding_Mechanism Compound 4-(morpholine-4-sulfonyl) benzene-1-sulfonamide ActiveSite CA Active Site (Conical Cavity) Compound->ActiveSite Diffusion Zinc Catalytic Zinc (Zn2+) (His94, His96, His119) Compound->Zinc Primary Sulfonamide Binding TailInteraction Tail Interaction (Morpholine-Sulfonyl) Compound->TailInteraction Para-Substituent Orientation ActiveSite->Zinc Targeting Displacement Displacement of Catalytic Water/OH- Zinc->Displacement Ligand Exchange Coordination Tetrahedral Coordination (N-Zn Bond) Displacement->Coordination Inhibition Inhibition of CO2 Hydration (kcat -> 0) Coordination->Inhibition TailInteraction->Inhibition Stabilization & Selectivity

Figure 1: Mechanistic pathway of MBS-Sulfonamide binding to the Carbonic Anhydrase active site, highlighting the dual role of the zinc anchor and the morpholine tail.

Comparative Performance Analysis

The following table compares MBS-Sulfonamide against Acetazolamide (AAZ) (the clinical gold standard) and Sulthiame (a structural analog with a cyclic-sulfonyl tail).

Table 1: Comparative Binding Affinity (


) and Physicochemical Profile 
FeatureAcetazolamide (AAZ)Sulthiame (Analog)MBS-Sulfonamide (Target)
Structure Class Heterocyclic SulfonamideBenzenesulfonamide (Sultam)Benzenesulfonamide (Morpholine)
hCA I

(nM)
~250~300 - 400~200 - 350 (Predicted)
hCA II

(nM)
~12~20 - 50~15 - 40 (Predicted)
hCA IX

(nM)
~25~30 - 60~20 - 50
Water Solubility Low (0.7 mg/mL)ModerateEnhanced (Ether Oxygen effect)
Selectivity (II/I) HighModerateModerate
Primary Utility Glaucoma/DiureticAnticonvulsantProbe / Intermediate

Note:


 values for MBS-Sulfonamide are derived from SAR trends of 4-sulfamoyl-benzenesulfonamides with bulky heterocyclic tails. Sulthiame serves as the closest validated structural proxy.
Key Insights:
  • Potency: MBS-Sulfonamide is expected to be a nanomolar inhibitor of hCA II, comparable to Acetazolamide.[1] The benzene scaffold typically provides slightly weaker binding than the thiadiazole of AAZ but is compensated by the hydrophobic interactions of the phenyl ring.

  • Solubility Advantage: The morpholine ring contains an ether oxygen, which acts as a hydrogen bond acceptor, potentially improving aqueous solubility compared to purely hydrophobic analogs. This makes MBS a superior candidate for in vitro assays where precipitation is a risk.

  • Selectivity: The bulky morpholine tail may induce steric clashes in the narrower active site of hCA I, potentially improving the selectivity ratio for hCA II or IX (tumor-associated) over hCA I (red blood cell cytosolic).

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To experimentally validate the binding affinity (


) of MBS-Sulfonamide, the Stopped-Flow CO₂ Hydration Assay  is the industry standard. This kinetic method measures the rate of the physiological reaction:


Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water (approx. 1.7 mM at 25°C).
    
  • Enzyme: Recombinant hCA II (or target isoform), concentration ~10 nM.

  • Inhibitor: MBS-Sulfonamide (dilution series: 0.1 nM to 100 nM).

Workflow Diagram

Assay_Protocol cluster_inputs Reagent Preparation SolA Solution A: Enzyme + Indicator + Inhibitor (MBS) Mix Rapid Mixing (Stopped-Flow Chamber) SolA->Mix SolB Solution B: CO2 Saturated Water SolB->Mix Reaction CO2 Hydration (H+ Production) Mix->Reaction < 10 ms Detection Absorbance Decrease (Phenol Red @ 557nm) Reaction->Detection Analysis Calculate Initial Rate (v) & IC50 -> Ki Detection->Analysis

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants (


).
Data Processing (Cheng-Prusoff Equation)

The raw


 obtained from the dose-response curve is converted to the inhibition constant (

) using the Cheng-Prusoff equation adapted for this assay:


  • 
    :  Concentration of 
    
    
    
    (substrate).[2][3]
  • 
    :  Michaelis constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
    

Conclusion & Recommendations

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide represents a robust scaffold for Carbonic Anhydrase inhibition.

  • For Drug Development: It serves as an excellent "lead" molecule for designing dual-tail inhibitors targeting hCA IX/XII in hypoxic tumors due to the modifiable morpholine ring.

  • For Research: It is a stable, soluble alternative to more hydrophobic benzenesulfonamides for characterizing active site topology.

Recommendation: When benchmarking MBS, always run a parallel control with Acetazolamide to normalize for enzyme activity variations.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complex with 4-(morpholine-4-sulfonyl)benzenesulfonamide derivatives. (General reference for benzenesulfonamide crystallography).
  • Khalifah, R. G. (1971).[4] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][6] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • BenchChem. (2025). Application Note: Performing a Stopped-Flow CO2 Hydration Assay. Link

  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors: aromatic sulfonamides and heteroaromatic sulfonamides. Journal of Medicinal Chemistry.

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Validation

A Researcher's Guide to the Comparative Pharmacokinetics of Disulfonamide Derivatives

This guide offers an in-depth technical comparison of the pharmacokinetic profiles of various disulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of the pharmacokinetic profiles of various disulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource. By delving into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, this document aims to elucidate the structure-pharmacokinetic relationships that govern their therapeutic potential and inform future drug design. The information presented herein is grounded in experimental data and established scientific principles, ensuring technical accuracy and practical relevance.

Introduction: The Significance of Disulfonamide Derivatives and Their Pharmacokinetic Profiles

Disulfonamide derivatives, characterized by the presence of two sulfonamide (-SO₂NH₂) moieties, represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] While the monosulfonamide group is a well-established pharmacophore in antibacterial agents, the incorporation of a second sulfonamide group has led to the development of potent diuretics, carbonic anhydrase inhibitors for glaucoma treatment, and even potential anti-cancer agents.[2][3][4] The therapeutic efficacy and safety of these derivatives are intrinsically linked to their pharmacokinetic properties, which dictate the concentration and duration of the drug at its site of action.[5] Understanding the comparative pharmacokinetics of different disulfonamide derivatives is therefore crucial for optimizing drug dosage regimens, predicting potential drug-drug interactions, and designing novel compounds with improved therapeutic profiles.

Comparative ADME Profiles of Key Disulfonamide Derivatives

The pharmacokinetic behavior of disulfonamide derivatives can vary significantly based on their chemical structure, physicochemical properties (e.g., pKa, lipophilicity), and interactions with biological systems. This section provides a comparative overview of the ADME profiles of representative disulfonamide derivatives from different therapeutic classes.

Absorption

Most orally administered disulfonamide derivatives are well-absorbed from the gastrointestinal tract.[6][7] For instance, acetazolamide, a carbonic anhydrase inhibitor, is well absorbed orally.[6][8] Similarly, loop diuretics like furosemide and bumetanide are rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[9][10] However, the bioavailability of furosemide can be variable, ranging from 10% to 100%, while bumetanide and torsemide exhibit more consistent and higher bioavailability (around 80-100%).[11][12] Topical administration is a key route for ophthalmic disulfonamides like dorzolamide and brinzolamide, allowing for direct action in the eye with reduced systemic exposure.[13][14]

Distribution

Once absorbed, disulfonamide derivatives distribute throughout the body, with their distribution patterns influenced by factors such as plasma protein binding and tissue permeability. Many sulfonamides are highly bound to plasma proteins, primarily albumin.[15] For example, torsemide is highly protein-bound (99%).[15] Ophthalmic derivatives like dorzolamide and brinzolamide accumulate in red blood cells due to their affinity for carbonic anhydrase, which contributes to their long half-life in whole blood.[13][16] The volume of distribution (Vd) can vary among different derivatives, with torsemide having a Vd of approximately 0.2 L/kg.[15]

Metabolism

The metabolic fate of disulfonamide derivatives is diverse. Acetazolamide is a notable exception as it does not undergo metabolic alteration and is excreted unchanged.[6] In contrast, torsemide is extensively metabolized by the liver, with only about 20% of the parent drug excreted unchanged in the urine.[7][15] Bumetanide is also eliminated through metabolism of its butyl side chain and urinary excretion of the parent drug and its metabolites.[17] The formation of metabolites can have significant implications, as some may be active while others are inactive. For instance, torsemide has active metabolites that contribute to its diuretic effect.[7]

Excretion

The primary route of elimination for most disulfonamide derivatives and their metabolites is renal excretion.[6][7] This occurs through a combination of glomerular filtration and active tubular secretion. For example, furosemide is efficiently secreted by the organic acid transport system in the proximal tubule.[9] The elimination half-life varies considerably among different derivatives, influencing their dosing frequency. For instance, bumetanide has a relatively short half-life of 1 to 1.5 hours, while the ophthalmic carbonic anhydrase inhibitors exhibit a very long half-life in whole blood due to their binding to red blood cells.[13][18]

Table 1: Comparative Pharmacokinetic Parameters of Selected Disulfonamide Derivatives

Drug Class Route of Administration Bioavailability (%) Protein Binding (%) Half-life (t½) Primary Route of Elimination Key Metabolites
Acetazolamide Carbonic Anhydrase InhibitorOral, IVWell absorbed~90-956-9 hours[6]Renal (unchanged)[6]None[6]
Hydrochlorothiazide Thiazide DiureticOral65-75[7]40-685.6-14.8 hours[19]Renal (unchanged)None
Furosemide Loop DiureticOral, IV10-100[11]>951.5-2 hoursRenal (unchanged and glucuronide conjugate)[20]Glucuronide conjugate[20]
Bumetanide Loop DiureticOral, IV80-10094-96[18]1-1.5 hours[18]Renal (metabolites and unchanged)Oxidized metabolites
Torsemide Loop DiureticOral, IV~80[15]99[15]3.5 hours[21]Hepatic metabolism, renal excretion[15]M1, M3 (active), M5 (inactive)[7]
Dorzolamide Carbonic Anhydrase InhibitorTopical (Ophthalmic)Low systemic~33>4 months (in RBCs)[13]RenalN-de-ethyldorzolamide
Brinzolamide Carbonic Anhydrase InhibitorTopical (Ophthalmic)Low systemic~60[22]~111 days (in whole blood)[14]RenalN-desethyl brinzolamide[14]

Note: The values presented are approximate and can vary based on the study population and experimental conditions.

Experimental Protocols for Pharmacokinetic Analysis

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. This section outlines key methodologies for the preclinical and analytical evaluation of disulfonamide derivatives.

Preclinical In Vivo Pharmacokinetic Study Design

A well-designed preclinical pharmacokinetic study is fundamental to understanding the ADME properties of a new chemical entity.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model Selection: Choose an appropriate animal model (e.g., Sprague-Dawley rats, CD-1 mice) based on the research question and known metabolic similarities to humans for the compound class, if available. House animals in controlled conditions (temperature, humidity, light-dark cycle) and allow for an acclimatization period.

  • Dose Formulation: Prepare the disulfonamide derivative in a suitable vehicle (e.g., a solution or suspension in water with a solubilizing agent like PEG 400 or Tween 80) at the desired concentration. Ensure the formulation is stable and homogenous.

  • Drug Administration: Administer the drug via the intended clinical route (e.g., oral gavage for oral absorption studies, intravenous bolus for bioavailability determination).[23] Use appropriate dosing volumes based on the animal's body weight.

  • Blood Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein cannula).[1][24] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[25]

  • Sample Processing: Immediately process the collected blood samples to obtain plasma or serum by centrifugation. Store the samples at -80°C until analysis to ensure stability.

  • Bioanalysis: Quantify the concentration of the disulfonamide derivative and its potential metabolites in the plasma/serum samples using a validated bioanalytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

HPLC-MS/MS Method for Quantification in Plasma

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.

HPLC_MSMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis prep prep lc lc prep->lc ms ms lc->ms data data ms->data

Caption: Workflow for HPLC-MS/MS analysis of drugs in plasma.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar compound not present in the sample).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[26]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for sulfonamide analysis.[27]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[27]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[28][29]

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of standards of known concentrations.

    • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the unknown samples.

    • Calculate the concentration of the disulfonamide derivative in the unknown samples by interpolating their peak area ratios against the calibration curve.[30]

Synthesis of Disulfonamide Derivatives

A brief overview of synthetic strategies can be valuable for researchers aiming to create novel derivatives for pharmacokinetic evaluation.

Caption: General synthetic route for disulfonamide derivatives.

A common approach to synthesizing disulfonamide derivatives involves a two-step process for each sulfonamide group: chlorosulfonation followed by amination.[31][32] More advanced methods, such as the N-arylation of sulfonamides using arylboronic acids, offer milder reaction conditions and broader substrate scope.[5][33][34][35][36] The choice of synthetic route will depend on the specific structure of the target disulfonamide derivative.

Conclusion and Future Directions

The pharmacokinetic profiles of disulfonamide derivatives are highly dependent on their molecular structure. This guide has provided a comparative overview of the ADME properties of several key examples, highlighting the diversity within this class of compounds. The provided experimental protocols offer a framework for the robust evaluation of novel disulfonamide derivatives.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing and evaluating a wider range of disulfonamide derivatives to establish more comprehensive structure-pharmacokinetic relationships.

  • In-depth metabolic profiling: Identifying and characterizing the metabolic pathways of new derivatives to understand their potential for drug-drug interactions and the formation of active or toxic metabolites.

  • Utilizing advanced modeling: Employing physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data and to simulate the effects of various physiological and pathological conditions on drug disposition.

By continuing to explore the intricate interplay between chemical structure and pharmacokinetic behavior, researchers can unlock the full therapeutic potential of disulfonamide derivatives and develop safer and more effective medicines.

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